molecular formula C8H7F4N B3365248 (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine CAS No. 1213370-95-6

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

Cat. No.: B3365248
CAS No.: 1213370-95-6
M. Wt: 193.14
InChI Key: OFKUROIPPDLIJP-ZETCQYMHSA-N
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Description

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is a chiral amine characterized by a trifluoromethyl group and a fluorine-substituted aromatic ring. Its molecular formula is C₈H₆F₄N, with a molecular weight of 207.13 g/mol and a CAS number of 1213370-95-6 . The compound’s stereochemistry (S-configuration) and fluorinated substituents confer unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its hydrochloride salt (CAS: 1391445-45-6) is also commercially available for enhanced solubility in synthetic applications .

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKUROIPPDLIJP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral amine catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Substituent Position/Group CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 2-fluorophenyl 1213370-95-6 C₈H₆F₄N 207.13 Chiral building block; potential CNS activity
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine 3-(trifluoromethyl)phenyl 1213368-14-9 C₉H₇F₆N 243.15 High lipophilicity; used in fluorinated drug candidates
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride 3-methoxyphenyl 856563-09-2 C₉H₁₁F₃NO•HCl 249.65 Improved solubility; intermediates for opioid analogs
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride 4-fluorophenyl 929642-58-0 C₈H₆F₄N•HCl 243.59 Anti-inflammatory research; marketed by CHEMLYTE
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride R-configuration, 3-(trifluoromethyl)phenyl 1391469-75-2 C₉H₈ClF₆N 279.61 Enantiomer-specific activity; toxicology under study
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride 2-methoxyphenyl 1228880-25-8 C₉H₁₁F₃NO•HCl 249.65 High purity (95%); used in kinase inhibitor synthesis

Key Structural Differences

  • Substituent Position: 2-Fluorophenyl (target compound) vs. Trifluoromethyl vs. Methoxy Groups: The 3-(trifluoromethyl)phenyl analog (CAS: 1213368-14-9) exhibits higher electron-withdrawing effects, enhancing metabolic stability in drug candidates compared to the 3-methoxyphenyl derivative (CAS: 856563-09-2) .
  • Enantiomeric Specificity :

    • The (R)-enantiomer of the 3-(trifluoromethyl)phenyl analog (CAS: 1391469-75-2) shows distinct pharmacological profiles, emphasizing the importance of chirality in bioactivity .

Research Findings

Synthetic Utility :

  • The hydrochloride salts (e.g., 856563-09-2, 929642-58-0) are preferred in industrial applications due to improved crystallinity and stability .
  • Tosyl-protected intermediates (e.g., EP 3950692 A1) are used in multi-step syntheses of pyrrolopyrazine derivatives, highlighting the role of fluorinated amines in complex molecule assembly .

Caution is advised for analogs like thiophene fentanyl (CAS: 2306823-39-0), where insufficient toxicological data exists despite structural similarities .

Commercial Availability :

  • American Elements and Parchem supply high-purity (>99%) trifluoroethylamine derivatives, including enantiomerically pure forms, for research-scale applications .

Biological Activity

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is an organic compound notable for its unique trifluoromethyl and fluorophenyl groups, which contribute to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound based on diverse sources, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C8_8H8_8F4_4N
  • Molecular Weight : 229.6 g/mol
  • IUPAC Name : (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine

The presence of both trifluoromethyl and fluorophenyl groups enhances the compound's reactivity and binding affinity to biological targets. This structural uniqueness allows it to modulate various biochemical pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can increase its binding affinity to enzymes and receptors.

Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Cell Signaling Interference : this compound may disrupt cellular signaling pathways that regulate cell growth and differentiation.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antidepressant Effects : Studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating neurotransmitter levels.
  • Anticancer Properties : Preliminary investigations have shown that it can inhibit the proliferation of certain cancer cell lines through apoptosis induction.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and neuroinflammation.

Case Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated enhanced serotonergic and noradrenergic neurotransmission .

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The mechanism was linked to the downregulation of cyclin D1 expression .

Case Study 3: Neuroprotection

Research indicated that this compound could reduce neuronal cell death caused by oxidative stress in vitro. This effect was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
(S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamineTrifluoromethyl and 3-fluorophenylDifferent position of fluorine on the phenyl ring
(S)-1-(4-Fluorophenyl)ethylamineNo trifluoromethyl groupLacks the trifluoromethyl functionality

This compound stands out due to its dual fluorinated groups which enhance its biological activity compared to similar compounds.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine?

Methodological Answer: The synthesis typically involves reductive amination of 2-fluorophenyl trifluoromethyl ketone with ammonia or chiral amines. A key step is the use of chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution to achieve high enantiomeric excess (>99% ee). For example, enzymatic kinetic resolution using lipases or esterases can separate enantiomers post-synthesis . Critical parameters include:

  • Temperature control (0–25°C) to minimize racemization.
  • Solvent selection (e.g., THF or dichloromethane) to stabilize intermediates.
  • Purification via chiral HPLC or recrystallization to ensure purity (>98%).

Q. How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times differentiate (S) and (R) enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., [α]D²⁵ = +15.6° for the (S)-enantiomer in methanol) .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign configuration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) and fluorophenyl groups. Expected signals: δ -62 ppm (CF₃), -115 ppm (aryl-F) .
  • ¹H NMR : Aromatic protons appear as doublets (J = 8.5 Hz) due to coupling with fluorine. The amine proton (NH₂) is typically broad at δ 1.8–2.2 ppm .
  • IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H), 1280 cm⁻¹ (C-F), and 1120 cm⁻¹ (C-N) confirm functional groups .

Advanced Research Questions

Q. How does fluorination at the 2-position of the phenyl ring influence conformational dynamics and biological interactions?

Methodological Answer: Microwave spectroscopy and DFT calculations reveal that 2-fluorination induces:

  • Restricted rotation : The 2-fluoro substituent creates steric hindrance, favoring a gauche conformation (dihedral angle ~60°) over trans .

  • Enhanced dipole moments : Increased polarity improves binding to hydrophobic pockets in enzymes (e.g., monoamine oxidases) .

  • Table 1 : Conformational Energy Comparison

    ConformerRelative Energy (kcal/mol)Population (%)
    Gauche0.072
    Trans1.228
    Data from microwave studies

Q. What strategies resolve contradictions in reported biological activity data for fluorinated ethanamine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Solvent effects : Activity varies in polar (e.g., PBS) vs. nonpolar (e.g., DMSO) solvents. Standardize assays in PBS (pH 7.4) .
  • Enantiomeric impurities : Even 2% (R)-enantiomer can skew IC₅₀ values. Validate purity before testing .
  • Receptor polymorphism : Use isogenic cell lines to control for genetic variability in target receptors (e.g., serotonin transporters) .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with dopamine D₂ receptors using AMBER or GROMACS. Key metrics:
    • Binding free energy (ΔG) : Calculated via MM/PBSA (e.g., ΔG = -9.8 kcal/mol for D₂) .
    • Hydrogen bonding : Fluorophenyl forms π-stacking with Phe389, while CF₃ enhances hydrophobic contacts .
  • QSAR Models : Use descriptors like logP (2.1) and polar surface area (45 Ų) to predict blood-brain barrier permeability .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

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